molecular formula C4H5F3O4S B8348596 (S)-Glycidyl triflate

(S)-Glycidyl triflate

Cat. No.: B8348596
M. Wt: 206.14 g/mol
InChI Key: IBFRBNCRKBAISE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Glycidyl triflate (C₃H₅F₃O₄S) is a chiral triflate ester characterized by an epoxide (oxirane) ring and a trifluoromethanesulfonate (triflate) group. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in stereoselective reactions due to its enantiomeric purity. The triflate group (CF₃SO₃⁻) acts as an excellent leaving group, enabling nucleophilic substitution or ring-opening reactions under mild conditions . Its epoxide moiety further enhances reactivity in polymerization or cross-linking applications, similar to glycidyl ether-based epoxide resins . Unlike industrial epoxide resins, this compound is synthesized with high purity, avoiding volatile components or corrosive impurities like chloride ions .

Properties

Molecular Formula

C4H5F3O4S

Molecular Weight

206.14 g/mol

IUPAC Name

[(2S)-oxiran-2-yl]methyl trifluoromethanesulfonate

InChI

InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-2-3-1-10-3/h3H,1-2H2/t3-/m0/s1

InChI Key

IBFRBNCRKBAISE-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](O1)COS(=O)(=O)C(F)(F)F

Canonical SMILES

C1C(O1)COS(=O)(=O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(S)-Glycidyl triflate serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse transformations, making it a valuable building block in organic synthesis.

Key Reactions Involving this compound

Reaction Type Products Mechanism
Nucleophilic SubstitutionAlkyl halides, amines, thiolsSN2 mechanism
Ring-Opening ReactionsDiols, halohydrins, amino alcoholsDepends on nucleophile used

Case Study: Synthesis of Glycerophospholipids
A notable application is in the synthesis of optically active glycerophospholipids. The use of this compound enables the formation of 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine derivatives, which are crucial in cell membrane studies .

Polymer Chemistry

This compound is utilized in the preparation of epoxy resins and other polymeric materials. Its ability to participate in cationic polymerization makes it an essential component in developing advanced materials with tailored properties.

Cationic Polymerization Process

The cationic crosslinking of polyacrylate materials using this compound as an initiator has been documented. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Bioconjugation

In bioconjugation, this compound is employed for modifying biomolecules such as proteins and nucleic acids. This modification is vital for developing therapeutic agents and diagnostic tools.

Applications in Bioconjugation

  • Modification of Proteins : Enhances stability and activity.
  • Nucleic Acid Functionalization : Improves delivery and efficacy of gene therapies.

Electrochemical Glycosylation

Research has demonstrated that glycosyl triflates derived from this compound can act as intermediates in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates used in medicinal chemistry .

Cancer Research

Recent studies have explored the use of this compound derivatives in synthesizing phosphonium salts that exhibit selective cytotoxicity towards cancer cells. This application highlights the potential of this compound in developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Key Reactivity
(S)-Glycidyl Triflate Epoxide, Triflate 218.13 High electrophilicity; chiral epoxide enables stereoselective ring-opening.
Glycidyl Ethers Epoxide, Ether Variable (e.g., ~150-300) Epoxide ring-opening for polymerization; lower reactivity than triflates.
Triphenylsulfonium Triflate Sulfonium cation, Triflate 392.42 Photoacid generator; releases triflic acid upon UV exposure.
Glycerol Trinitrate Nitrate esters 227.09 Explosive decomposition; vasodilatory properties.
Glycolaldehyde Aldehyde, Alcohol 60.05 Reducing agent; participates in Maillard reactions.

Research Findings and Advancements

  • Material Science : Epoxide resins based on glycidyl ethers exhibit high mechanical strength but require additives for stability. This compound’s inherent purity could streamline production of high-performance polymers .

Q & A

Q. How can researchers critically evaluate conflicting mechanistic proposals for this compound’s role in epoxide rearrangements?

  • Methodological Answer :
  • Source Triangulation : Cross-check proposals against primary data (e.g., reaction kinetics in Molecules vs. computational studies in catalysis journals).
  • Expert Consultation : Engage in peer discussions (e.g., via ResearchGate) to reconcile interpretations .
  • Experimental Validation : Design trapping experiments (e.g., using radical scavengers) to test competing mechanisms .

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